4-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide
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Overview
Description
4-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes an ethoxy group, a fluorophenyl group, and a pyridazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Pyridazinyl Moiety: This step involves the reaction of a suitable precursor with a fluorophenyl derivative to form the pyridazinyl ring.
Introduction of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where an alcohol reacts with an appropriate alkylating agent.
Coupling with Benzamide: The final step involves coupling the pyridazinyl intermediate with benzamide under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(2-((6-(4-chlorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide
- 4-ethoxy-N-(2-((6-(4-methylphenyl)pyridazin-3-yl)oxy)ethyl)benzamide
- 4-ethoxy-N-(2-((6-(4-nitrophenyl)pyridazin-3-yl)oxy)ethyl)benzamide
Uniqueness
4-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-ethoxy-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-2-27-18-9-5-16(6-10-18)21(26)23-13-14-28-20-12-11-19(24-25-20)15-3-7-17(22)8-4-15/h3-12H,2,13-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNOLSQKJIDXFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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